Dimethyl 3,3'-sulfonyldipropanoate
Description
Dimethyl 3,3'-sulfonyldipropanoate is an organic compound characterized by a central sulfonyl group (-SO₂-) bridging two propanoate ester moieties.
Properties
CAS No. |
5450-67-9 |
|---|---|
Molecular Formula |
C8H14O6S |
Molecular Weight |
238.26 g/mol |
IUPAC Name |
methyl 3-(3-methoxy-3-oxopropyl)sulfonylpropanoate |
InChI |
InChI=1S/C8H14O6S/c1-13-7(9)3-5-15(11,12)6-4-8(10)14-2/h3-6H2,1-2H3 |
InChI Key |
SOXWILJBXODYRC-UHFFFAOYSA-N |
SMILES |
COC(=O)CCS(=O)(=O)CCC(=O)OC |
Canonical SMILES |
COC(=O)CCS(=O)(=O)CCC(=O)OC |
Other CAS No. |
5450-67-9 |
Pictograms |
Irritant |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs with Sulfonyl vs. Amine Linkages
The sulfonyl group in dimethyl 3,3'-sulfonyldipropanoate differentiates it from amine-linked analogs such as diethyl 3,3'-azanediyldipropanoate (CAS 23651-62-9) and ethyl 3-(diethylamino)propanoate (CAS 42980-55-2) (). Key differences include:
- Electronic Effects : The sulfonyl group is a strong electron-withdrawing group, increasing the electrophilicity of adjacent carbons and enhancing susceptibility to nucleophilic attack. In contrast, amine linkages (-NH- or -NR₂) are electron-donating, reducing reactivity toward hydrolysis .
- Polarity and Solubility : Sulfonyl-containing compounds exhibit higher polarity, favoring solubility in polar solvents (e.g., water or alcohols), whereas amine-linked analogs are more lipophilic and soluble in organic solvents.
- Thermal Stability: Sulfonyl bridges (as seen in 4,4'-sulfonyldiphenol, ) confer greater thermal stability compared to amine-linked structures, which may degrade at lower temperatures due to N–H bond cleavage .
Table 1: Structural and Functional Group Comparison
| Compound | Linking Group | Ester Groups | Key Properties |
|---|---|---|---|
| This compound | -SO₂- | Methyl | High polarity, thermal stability |
| Diethyl 3,3'-azanediyldipropanoate | -NH- | Ethyl | Moderate lipophilicity, lower stability |
| Ethyl 3-(diethylamino)propanoate | -N(CH₂CH₃)₂- | Ethyl | High lipophilicity, base-sensitive |
Comparison with Ester Variants
The choice of ester groups (methyl vs. ethyl) significantly impacts physicochemical properties:
- Volatility: Methyl esters (e.g., this compound) are more volatile than ethyl esters, facilitating purification via distillation.
- Hydrolysis Rates : Methyl esters hydrolyze faster under basic conditions due to reduced steric hindrance compared to bulkier ethyl esters (inferred from analogs) .
Preparation Methods
Reaction Conditions
| Component | Molar Ratio (Range) | Temperature Range | Solvent/Additives |
|---|---|---|---|
| Methyl acrylate | 1 | 0–10°C | Ammonium sulfide solution |
| Sodium polysulfide (Na₂Sₓ) | 0.3–2 | Hydrochloric acid (HCl) | |
| Hydrochloric acid | 0.7–1.8 | Sodium sulfite (post-reaction treatment) |
Key Findings
- Yield : 89–93% for 3,3'-dithiodipropionic acid methyl ester.
- Advantages :
- Post-reaction processing :
Synthesis of N,N'-Dimethyl-3,3'-dithiodipropionamide
This compound is prepared by reacting 3,3'-dithiodipropionic acid methyl ester with aqueous methylamine :
Reaction Parameters
Optimization Insights
- Polar solvents (e.g., water or C1–10 alcohols) reduce carcinogenic byproducts like MMAP (N-methyl-3-(N-methylamino)-propionamide).
- Temperature control (0–50°C) minimizes side reactions.
Comparative Analysis of Methods
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